molecular formula C14H9Cl2NO3 B171680 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-21-9

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B171680
CAS No.: 19368-21-9
M. Wt: 310.1 g/mol
InChI Key: JZMNZEQUBPENTL-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₉Cl₂NO₃ and a molecular weight of 310.13 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 2,4-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as sulfuric acid. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid methyl ester
  • This compound ethyl ester
  • This compound amide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both carboxylic acid and carbamoyl functional groups. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in different fields .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMNZEQUBPENTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397752
Record name 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-21-9
Record name 2-[[(2,4-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DICHLOROPHTHALANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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